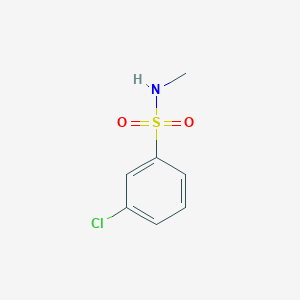

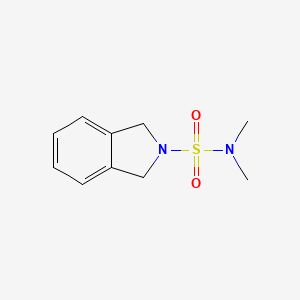

3-氯-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-chloro-N-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives, which are structurally related to the compound . These derivatives are synthesized and evaluated for their potential applications in medicinal chemistry, such as antibacterial, anticancer, and anti-HIV activities . The papers also explore the synthesis of these compounds using different electrophilic nitrogen sources and chlorinating agents .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of chlorinating reagents and electrophilic nitrogen sources. For example, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an effective nitrogen source for the diamination of alpha,beta-unsaturated ketones . Similarly, N-chloro-N-methoxybenzenesulfonamide serves as a chlorinating agent for various substrates, including phenols and aromatic amines . These methods provide a convenient and economical approach to synthesizing chlorinated benzenesulfonamide derivatives without the need for metal catalysts or inert gas protection.

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamide derivatives are characterized using spectroscopic and crystallographic techniques. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters . These structural analyses are crucial for understanding the properties and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is demonstrated through various chemical reactions. The compounds synthesized from N,N-dichloro-2-methylbenzenesulfonamide exhibit high electrophilicity, participating in nucleophilic addition reactions with water and other nucleophiles . Additionally, the reaction of N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides with phenylacetylene yields N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, which can further react with water and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. The papers provide insights into the solubility, reactivity, and potential biological activities of these compounds. For example, some of the synthesized 4-chloro-2-mercaptobenzenesulfonamide derivatives show promising antibacterial activity against Gram-positive bacteria strains . The anticancer activity of certain 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylthio)benzenesulfonamide derivatives is also evaluated, with some compounds exhibiting low micromolar GI50 levels against various human tumor cell lines .

科学研究应用

药物开发中的合成和结构表征

3-氯-N-甲基苯磺酰胺在各种化合物的合成和结构表征中起着重要作用。郑德举(2015)重点介绍了它在 CCR5 拮抗剂开发中的应用,后者是预防 HIV-1 感染的潜在候选药物。合成过程涉及多个步骤,包括制备中间体和最终化合物,其特征在于 1H NMR、MS、IR 和生物活性研究 (郑德举,2015)。

抗 HIV 活性

在抗 HIV 研究领域,3-氯-N-甲基苯磺酰胺的衍生物已被合成并评估其作为抗 HIV 剂的潜力。Brzozowski 和 Sa̧czewski(2007)探索了一系列衍生物,揭示了一些具有有希望的抗 HIV-1 活性的化合物,这些化合物通过体外研究进行评估 (Brzozowski & Sa̧czewski,2007)。

抗癌活性

González-Álvarez 等人(2013 年)对混合配体铜(II)-磺酰胺配合物的研究证明了磺酰胺衍生物对 DNA 结合、切割、遗传毒性和抗癌活性的影响。这些研究涉及体外实验,并证实这些复合物可以主要通过细胞凋亡诱导细胞死亡,其中一种化合物显示出显着的有效性 (González-Álvarez 等人,2013)。

抗菌和抗炎潜力

Abbasi 等人(2017 年)合成了带有 1,4-苯并二氧杂环的新型磺酰胺,以探索其抗菌潜力和对炎症疾病的可能治疗应用。这些化合物使用各种光谱技术进行表征,并对几种细菌菌株表现出良好的抑制活性,并对脂氧合酶酶表现出良好的抑制作用 (Abbasi 等人,2017)。

碳酸酐酶抑制效应

Gul 等人(2018 年)对新型二苯磺酰胺的研究揭示了它们通过诱导细胞凋亡和自噬途径以及对人碳酸酐酶同工酶的抑制效应而产生的抗癌作用。这些化合物对肿瘤相关的碳酸酐酶表现出有效的抑制作用,突出了它们作为抗癌候选药物的潜力 (Gul 等人,2018)。

合成和结构研究

一些研究集中在各种磺酰胺衍生物的合成和结构特征上。例如,Pomarnacka 等人(2009 年)描述了 N,S-取代的 4-氯-2-巯基-5-甲基苯磺酰胺衍生物的合成,并测试了它们的体外抗癌活性 (Pomarnacka 等人,2009)。

安全和危害

3-chloro-N-methylbenzenesulfonamide is classified as an irritant . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

未来方向

While specific future directions for 3-chloro-N-methylbenzenesulfonamide are not available, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . This suggests potential future directions in the development of novel anticancer drugs.

作用机制

Target of Action

Sulfonamides, a class of compounds to which 3-chloro-n-methylbenzenesulfonamide belongs, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound’s action would result in the inhibition of bacterial growth and reproduction by interfering with folic acid synthesis .

属性

IUPAC Name |

3-chloro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTNCAFVFUYMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)

![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)

![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)